molecular formula C20H18N4O3S B2526510 2-(3-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903195-87-9

2-(3-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2526510
CAS RN: 903195-87-9
M. Wt: 394.45
InChI Key: RZKVLIMRKPURAP-UHFFFAOYSA-N
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Description

The compound "2-(3-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" is a novel chemical entity that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various organic synthesis techniques such as Claisen Schmidt condensation, Mannich’s reaction, Gewald synthesis, and Vilsmeier-Haack reaction . For instance, compounds with a piperazine moiety are synthesized using N-methyl piperazine and isoxazolines , while Schiff bases are obtained from intermediates treated with pyrazole-4-carboxaldehyde . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using techniques like IR, NMR, and mass spectrometry . Crystal structure studies and DFT calculations provide insights into the reactive sites and the nature of intermolecular interactions . For example, piperazine derivatives exhibit intermolecular hydrogen bonds contributing to crystal packing . These analytical methods would be essential for the structural characterization of "2-(3-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile".

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures can be inferred from their interactions with various receptors or biological systems. For instance, piperazine derivatives have been evaluated for their affinity to 5-HT1A and 5-HT2 receptors, and some have shown antagonist activity . The compound may also interact with biological targets, and such interactions could be studied using radioligand binding assays or other pharmacological tests.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of methoxy and piperazine groups can affect the solubility, lipophilicity, and overall pharmacokinetic profile . The physicochemical properties such as dipole moment, polarizability, and hyperpolarizability can be investigated using quantum chemical calculations . These properties are crucial for understanding the behavior of the compound in biological systems and can be determined using similar computational and experimental approaches.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study highlighted the synthesis of novel derivatives, including 1,2,4-triazole compounds incorporating a piperazine nucleus, and their subsequent screening for antimicrobial activities. These compounds demonstrated good to moderate activities against various microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Applications in Imaging

  • Research into carbon-11-labeled arylpiperazinylthioalkyl derivatives for imaging of 5-HT1AR showcases the synthesis of compounds from phenol precursors. These derivatives, prepared with high radiochemical yields, purity, and specific activity, underscore the potential of such compounds in positron emission tomography (PET) imaging, aiding in the study of serotonin receptors in the brain (Gao, Wang, & Zheng, 2012).

Ligands for Receptors

  • The design and synthesis of 5-phenyl[1,2,4]triazole derivatives as ligands for the 5-HT1A serotonin receptor were explored. Some derivatives demonstrated preferential affinity for the 5HT1A receptor, highlighting the therapeutic potential of these compounds in treating conditions influenced by this receptor (Salerno et al., 2004).

Structural and Spectroscopic Characterization

  • The structural and spectroscopic characterization of novel potential chemotherapeutic agents, including triazoline-3-thione compounds with piperazine and adamantyl substituents, were conducted. The study, which used quantum chemical calculations and spectroscopic methods, provides insights into the molecular properties of these compounds, which could be beneficial in the development of chemotherapeutic agents (El-Emam et al., 2012).

properties

IUPAC Name

2-(3-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)18-22-16(13-21)20(27-18)24-9-7-23(8-10-24)19(25)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKVLIMRKPURAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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